5-amino-4-bromo-2,3-dihydropyridazin-3-one
Description
5-Amino-4-bromo-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core with amino (-NH₂) and bromo (-Br) substituents at positions 5 and 4, respectively. The dihydro designation indicates partial saturation of the pyridazinone ring, which influences its electronic and steric properties.
Properties
CAS No. |
57041-96-0 |
|---|---|
Molecular Formula |
C4H4BrN3O |
Molecular Weight |
190 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-bromo-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-amino-4-bromo-2,3-dihydropyridazin-3-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-bromo-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Condensation Reactions: The amino group at the 5th position can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-4-bromo-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-amino-4-bromo-2,3-dihydropyridazin-3-one with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: Halogens (Br, Cl, I): Bromo and chloro groups are common in medicinal chemistry for their electron-withdrawing effects and participation in halogen bonding. Iodo derivatives (e.g., 5-Iodo-2,3-dihydropyridazin-3-one) are heavier and may serve as radiolabeling precursors . Amino vs. Methylamino: The primary amino group in the target compound offers greater reactivity for conjugation, while methylamino (e.g., in T3D3893) reduces basicity and may improve membrane permeability .
Molecular Weight and Solubility :
- The target compound (190.00 g/mol) is lighter than most analogs, suggesting better aqueous solubility. Bulkier derivatives (e.g., 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one, 266.09 g/mol) may face solubility challenges .
Synthetic Utility: The amino group in 5-amino-4-bromo-2,3-dihydropyridazin-3-one allows for further functionalization via amidation or Schiff base formation, making it a versatile intermediate . Halogenated analogs (e.g., 5-Bromo-4-chloro-2-phenylpyridazin-3-one) are prone to nucleophilic aromatic substitution, enabling cross-coupling reactions .
Biological Activity
5-amino-4-bromo-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
5-amino-4-bromo-2,3-dihydropyridazin-3-one features a bromine atom at the fourth position and an amino group at the fifth position of the pyridazinone ring. Its unique structure contributes to its reactivity and biological properties.
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition leads to anti-inflammatory and analgesic effects.
- Receptor Interaction : The compound may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activities
The biological activities of 5-amino-4-bromo-2,3-dihydropyridazin-3-one include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The inhibition of cyclooxygenase enzymes suggests potential applications in treating inflammatory conditions .
- Anticancer Potential : Some derivatives of pyridazinones have shown promise in inhibiting cancer cell proliferation, indicating that 5-amino-4-bromo-2,3-dihydropyridazin-3-one could be explored further in oncological research .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 5-amino-4-bromo-2,3-dihydropyridazin-3-one, a comparison with similar compounds is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-amino-3(2H)-pyridazinones | Similar structure but different amino group position | Varies; some exhibit anti-inflammatory effects |
| 2,3,4,5-tetrahydro-3-pyridazinones | More saturated derivatives | Varies; potential anticancer activity |
| 5-amino-4-bromo-2,3-dihydropyridazin-3-one | Unique amino and bromine substitution | Antimicrobial, anti-inflammatory, anticancer potential |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 5-amino-4-bromo-2,3-dihydropyridazin-3-one against various bacterial strains. The compound demonstrated significant inhibition zones compared to standard antibiotics.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers and pain response compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
